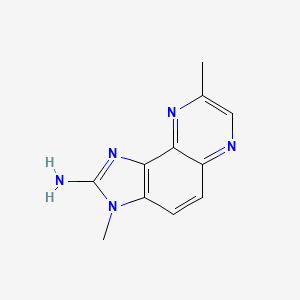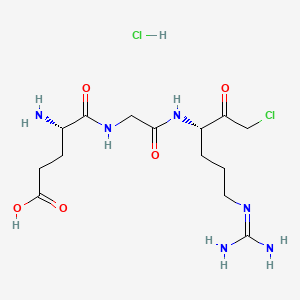![molecular formula C20H25N7O6 B10823167 (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levomefolate-13C-d3 is a labeled form of levomefolate, which is the biologically active form of folic acid. This compound is used primarily as an internal standard for the quantification of levomefolate in various analytical applications, such as mass spectrometry . Levomefolate plays a crucial role in the biosynthesis of methionine from homocysteine, which is essential for DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Levomefolate-13C-d3 involves the incorporation of carbon-13 and deuterium isotopes into the levomefolate molecule. The process typically starts with the synthesis of labeled pteridine intermediates, which are then coupled with labeled glutamic acid derivatives under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of Levomefolate-13C-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Levomefolate-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydrofolate form.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of levomefolate, which can be used in further biochemical applications .
Scientific Research Applications
Levomefolate-13C-d3 is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking in various studies. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of folate levels.
Biology: Helps in studying the metabolism and transport of folates in biological systems.
Medicine: Used in research related to folate metabolism disorders and the development of folate-based therapies.
Industry: Employed in the quality control of folate supplements and fortified foods.
Mechanism of Action
Levomefolate-13C-d3 functions by donating a methyl group to homocysteine, converting it to methionine in a reaction catalyzed by vitamin B12-dependent methionine synthase . This process is crucial for DNA synthesis and repair, as well as the regulation of homocysteine levels in the body. The labeled isotopes allow researchers to track and quantify these biochemical processes accurately .
Comparison with Similar Compounds
Levomefolic acid: The non-labeled form of levomefolate.
5-Methyltetrahydrofolate: Another active form of folate used in various biochemical applications.
Uniqueness: Levomefolate-13C-d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in research applications. This makes it particularly valuable in studies requiring accurate measurement of folate levels and metabolism .
Properties
Molecular Formula |
C20H25N7O6 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |
InChI Key |
ZNOVTXRBGFNYRX-OWXPWHJLSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823097.png)







![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)




![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
